molecular formula C12H15FO2 B13077981 1-(4-Fluoro-2-hydroxy-5-methylphenyl)-3-methylbutan-1-one

1-(4-Fluoro-2-hydroxy-5-methylphenyl)-3-methylbutan-1-one

Cat. No.: B13077981
M. Wt: 210.24 g/mol
InChI Key: VNVLTBBJILQWAM-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-hydroxy-5-methylphenyl)-3-methylbutan-1-one is an organic compound with the molecular formula C11H13FO2 It is characterized by the presence of a fluoro group, a hydroxyl group, and a methyl group attached to a phenyl ring, along with a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-2-hydroxy-5-methylphenyl)-3-methylbutan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with the preparation of the phenyl ring substituted with fluoro, hydroxyl, and methyl groups.

    Formation of Butanone Moiety: The butanone moiety is introduced through a series of reactions involving alkylation and oxidation.

    Final Assembly: The final step involves coupling the substituted phenyl ring with the butanone moiety under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of reaction conditions to ensure consistency.

    Purification: Advanced purification techniques such as recrystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-2-hydroxy-5-methylphenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the butanone moiety can be reduced to form alcohols.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Fluoro-2-hydroxy-5-methylphenyl)-3-methylbutan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-hydroxy-5-methylphenyl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The fluoro and hydroxyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their function and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluoro-2-hydroxyphenyl)-3-methylbutan-1-one: Lacks the methyl group on the phenyl ring.

    1-(4-Fluoro-5-methylphenyl)-3-methylbutan-1-one: Lacks the hydroxyl group on the phenyl ring.

    1-(4-Hydroxy-2-methylphenyl)-3-methylbutan-1-one: Lacks the fluoro group on the phenyl ring.

Uniqueness

1-(4-Fluoro-2-hydroxy-5-methylphenyl)-3-methylbutan-1-one is unique due to the specific combination of fluoro, hydroxyl, and methyl groups on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H15FO2

Molecular Weight

210.24 g/mol

IUPAC Name

1-(4-fluoro-2-hydroxy-5-methylphenyl)-3-methylbutan-1-one

InChI

InChI=1S/C12H15FO2/c1-7(2)4-11(14)9-5-8(3)10(13)6-12(9)15/h5-7,15H,4H2,1-3H3

InChI Key

VNVLTBBJILQWAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)O)C(=O)CC(C)C

Origin of Product

United States

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